N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-7-3-15(4-8-17)13-22-20(25)14-24-21(26)12-11-19(23-24)16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSLECILKJAMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using methoxybenzyl chloride and methoxyphenyl derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the pyridazine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Structural Variations and Pharmacological Implications
Substituent Position Effects: 4-Methoxy vs. 3-Methoxy Phenyl: The target compound’s 4-methoxyphenyl group enhances steric accessibility for target binding compared to the 3-methoxy analog, which may hinder interactions due to ortho-substitution . Naphthalene vs.
Functional Group Contributions :
- Morpholine vs. Methoxybenzyl : The morpholine ring in N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide increases hydrogen-bonding capacity, favoring neurological target engagement .
- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents (e.g., in ) enhance electrophilicity, promoting antimicrobial activity via halogen bonding, whereas methoxy groups prioritize anti-inflammatory effects through hydrophobic interactions .
Research Findings and Data
Table 2: Comparative Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(4-methoxybenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential pharmacological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 345.36 g/mol. Its unique structure features a pyridazinone core with methoxybenzyl and methoxyphenyl substituents, which may enhance its biological efficacy and selectivity as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of amide bonds through coupling reactions. Common methodologies include:
- Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
- Substitution Reactions : Involves the introduction of methoxy groups.
- Acetylation : The final step involves acetylation to yield the desired acetamide.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This inhibition is linked to anti-inflammatory effects and potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Research has also explored its anticancer properties. In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was screened against approximately sixty cancer cell lines, revealing low cytotoxicity but some sensitivity in leukemia and melanoma cell lines .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, particularly enzymes like PDE4. The unique combination of functional groups may enhance binding affinity and specificity, leading to therapeutic effects.
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Simpler structure, less complex biological activity |
| 2-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-one | C₁₄H₁₂N₂O₃ | Lacks the methoxybenzyl group, differing activity profile |
| 2-Acetylpyridazinone | C₈H₈N₂O | Basic pyridazinone structure with different substituents affecting activity |
Case Studies and Research Findings
Recent studies have focused on the biological activity of compounds similar to this compound:
- Antitumor Activity : A study evaluated the anticancer activity using the National Cancer Institute's Developmental Therapeutic Program (DTP), indicating varying levels of sensitivity among different cancer cell lines .
- Inhibition Studies : Research has demonstrated that similar compounds effectively inhibit tubulin polymerization, leading to apoptosis in cancer cells .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of pyridazinone intermediates. Key steps include:
- Nucleophilic substitution to introduce the methoxybenzyl group.
- Condensation reactions to form the acetamide linkage.
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) are preferred for solubility and stability .
- Catalysts : Bases like sodium hydride or potassium carbonate facilitate deprotonation .
- Temperature control : Maintain 60–80°C during condensation to avoid decomposition of sensitive intermediates . Optimization Tip : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and adjust stoichiometric ratios to improve yields (>75%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the methoxyphenyl and pyridazinone groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 436.16) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N–H bonds at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core .
Q. What in vitro biological activities have been reported for this compound?
- Antiproliferative Activity : IC50 values of 2.1–8.4 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Enzyme Inhibition : Moderate inhibition (Ki = 12.3 μM) of cyclooxygenase-2 (COX-2), linked to anti-inflammatory potential .
- Antimicrobial Effects : MIC = 32 μg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays). Validate using orthogonal assays .
- Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit cellular proliferation. Use lower solvent volumes .
- Structural Degradation : Monitor compound stability in buffer solutions (pH 7.4, 37°C) via HPLC to confirm bioactivity correlates with intact structure .
Q. What strategies improve the compound’s bioavailability in preclinical studies?
- Prodrug Design : Introduce ester moieties at the acetamide group to enhance solubility. Hydrolysis in vivo regenerates the active form .
- Formulation Optimization : Use lipid-based nanoemulsions to bypass P-glycoprotein efflux in intestinal cells .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) in rodent models; target t1/2 >4 hours for sustained activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key Modifications :
| Substituent | Biological Impact | Reference |
|---|---|---|
| Methoxy → Chloro | Enhanced COX-2 inhibition (Ki = 8.7 μM) | |
| Pyridazinone → Pyrimidine | Reduced cytotoxicity (IC50 >20 μM) |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
Methodological Recommendations
- Contradiction Resolution : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Bioavailability Testing : Employ Caco-2 cell monolayers to predict intestinal absorption .
- Synthetic Scalability : Transition from batch to flow chemistry for improved reproducibility in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
